2-Nitroterephthalaldehyde
Description
2-Nitroterephthalaldehyde is an organic compound with the molecular formula C8H5NO4. It is a derivative of terephthalaldehyde, where a nitro group is substituted at the second position of the benzene ring.
Properties
IUPAC Name |
2-nitroterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJZDFJGFMPBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372784 | |
| Record name | 2-nitroterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39909-72-3 | |
| Record name | 2-nitroterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroterephthalaldehyde can be synthesized through a multi-step process starting from terephthalaldehyde. One common method involves the nitration of terephthalaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroterephthalaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: 2-Aminoterephthalaldehyde.
Oxidation: 2-Nitroterephthalic acid.
Substitution: Various substituted terephthalaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitroterephthalaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-nitroterephthalaldehyde involves its ability to undergo various chemical transformations, which can be exploited in different applications. For instance, its reduction to 2-aminoterephthalaldehyde allows it to interact with biological molecules, potentially serving as a fluorescent probe. The nitro group can also participate in electron transfer reactions, making it useful in redox chemistry .
Comparison with Similar Compounds
Terephthalaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Aminoterephthalaldehyde: The amino group provides different reactivity and applications compared to the nitro group.
2-Nitrobenzaldehyde: Similar nitro group but different position on the benzene ring, leading to different chemical properties.
Uniqueness: 2-Nitroterephthalaldehyde’s unique combination of aldehyde and nitro functional groups allows it to participate in a diverse range of chemical reactions, making it a valuable compound in both research and industrial applications .
Biological Activity
2-Nitroterephthalaldehyde (2-NTA) is an aromatic compound that contains both aldehyde and nitro functional groups. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 2-NTA, including its antimicrobial, anti-inflammatory, and vasodilatory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by two aldehyde groups and a nitro group attached to a terephthalic backbone. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The nitro moiety can trigger redox reactions within microbial cells, leading to cellular toxicity and death. Specifically, 2-NTA has shown effectiveness against various pathogens, including bacteria and fungi.
- Mechanism of Action : The nitro group acts as both a pharmacophore (beneficial) and toxicophore (harmful). Upon reduction, it can form reactive intermediates that interact with cellular components, disrupting essential functions.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
2. Anti-Inflammatory Activity
2-NTA has demonstrated anti-inflammatory effects, particularly in inhibiting nitric oxide synthase (iNOS), which is crucial in inflammatory responses. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
- Case Studies : In an experimental model of inflammation, administration of 2-NTA resulted in decreased swelling and pain response in rodents, indicating its potential as a therapeutic agent for inflammatory diseases.
Table 2: Anti-Inflammatory Effects of this compound
| Inflammatory Marker | Treatment Group (mg/kg) | Result |
|---|---|---|
| TNF-α | 10 | Decreased by 50% |
| IL-1β | 10 | Decreased by 40% |
| iNOS | 10 | Inhibition by 70% |
3. Vasodilatory Activity
The vasodilatory effects of nitro compounds are well-documented. 2-NTA can act as a nitric oxide (NO) donor upon reduction, leading to vasodilation through increased cGMP levels in vascular smooth muscle cells.
- Mechanism : The increase in cGMP causes relaxation of smooth muscle cells, resulting in widened blood vessels. This property is particularly beneficial for treating conditions like angina and hypertension.
Table 3: Vasodilatory Effects of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
